molecular formula C9H11N3 B1398960 2,5-Dimethylbenzyl azide CAS No. 960615-71-8

2,5-Dimethylbenzyl azide

Cat. No. B1398960
CAS RN: 960615-71-8
M. Wt: 161.2 g/mol
InChI Key: WNQRLULGOIIXCY-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzyl azide is an organic compound with the molecular formula C9H11N3. It is a derivative of benzyl azide, where the benzyl group is substituted with two methyl groups at the 2nd and 5th positions .


Synthesis Analysis

The synthesis of 2,5-Dimethylbenzyl azide can be achieved through several methods. One common method is the nucleophilic substitution reaction of alkyl halides or tosylates with alkali azides, which results in alkyl azides . Another method involves the use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate [Cu(OTf)2], which enables a direct synthesis of organic azides from secondary benzylic alcohols .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylbenzyl azide is characterized by a benzyl group substituted with two methyl groups and an azide group. The azide group consists of three nitrogen atoms in a row, carrying a net charge of -1 .


Chemical Reactions Analysis

Azides, including 2,5-Dimethylbenzyl azide, can act as nucleophiles in S_N2 reactions, displacing primary and secondary alkyl halides and sulfonates . They can also undergo acid-catalyzed intramolecular rearrangement, serving as a potent synthetic route to amines .

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethylbenzyl azide is the formation of carbon-nitrogen bonds in nucleophilic substitution reactions . The azide ion, which is the conjugate base of hydrazoic acid, is an extremely good nucleophile . It is more nucleophilic than any amine, making it highly efficient in forming C-N bonds .

Mode of Action

2,5-Dimethylbenzyl azide interacts with its targets through nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . This interaction results in the formation of new C-N bonds, which are crucial for various biochemical processes .

Biochemical Pathways

The biochemical pathways affected by 2,5-Dimethylbenzyl azide primarily involve the formation of C-N bonds. The azide ion serves as a “masked” amine . When treated with a reducing agent, organic azides can be reduced to primary amines, liberating nitrogen in the process . This makes for a very useful route to primary amines from alkyl halides .

Pharmacokinetics

The pharmacokinetics of 2,5-Dimethylbenzyl azide, like other chemical compounds, involves absorption, distribution, metabolism, and elimination (ADME) . The compound’s bioavailability is influenced by these processes.

Result of Action

The result of the action of 2,5-Dimethylbenzyl azide is the formation of new C-N bonds through nucleophilic substitution reactions . This leads to the production of alkyl azides and, upon reduction, primary amines . These products play crucial roles in various biochemical processes.

Future Directions

The use of azides, including 2,5-Dimethylbenzyl azide, in organic synthesis continues to be an area of active research. For instance, the intramolecular amination via acid-catalyzed rearrangement of azides has been demonstrated as a potent alternative to intermolecular direct electrophilic routes . This opens up new possibilities for the synthesis of amines, including those that are difficult to access and valuable heterocyclic amines.

properties

IUPAC Name

2-(azidomethyl)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-4-8(2)9(5-7)6-11-12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQRLULGOIIXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzyl azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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